molecular formula C23H20N2O2 B2511635 2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922054-72-6

2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2511635
CAS No.: 922054-72-6
M. Wt: 356.425
InChI Key: YRABXZXJHKTYFT-UHFFFAOYSA-N
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Description

This compound is a biphenyl-tetrahydroquinolinone hybrid acetamide, characterized by a central acetamide linker connecting a [1,1'-biphenyl]-4-yl group and a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The biphenyl group enhances lipophilicity and π-π stacking interactions, while the tetrahydroquinolinone core may contribute to hydrogen bonding and conformational rigidity .

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-22-13-10-19-15-20(11-12-21(19)25-22)24-23(27)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,11-12,15H,10,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRABXZXJHKTYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl and tetrahydroquinoline intermediates, followed by their coupling through an acetamide linkage.

    Preparation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized via a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Preparation of Tetrahydroquinoline Intermediate: The tetrahydroquinoline intermediate is often synthesized through a Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde.

    Coupling Reaction: The final step involves the coupling of the biphenyl and tetrahydroquinoline intermediates using acetic anhydride under basic conditions to form the acetamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis. Its unique structure allows for further derivatization to create more complex molecules suitable for various applications in materials science and medicinal chemistry.

Biology

  • Enzyme Inhibition Studies: Research has indicated that derivatives of tetrahydroquinoline compounds exhibit potential as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease .
  • Biochemical Pathways: The compound may interact with various biological macromolecules, potentially modulating signal transduction pathways or gene expression related to neuroprotection and other cellular processes.

Medicine

  • Therapeutic Potential: There is ongoing research into the anti-inflammatory and anticancer properties of compounds containing similar structural motifs. Preliminary studies suggest that they may inhibit tumor growth or modulate immune responses .
  • Neuroprotective Effects: Compounds with tetrahydroquinoline structures have been investigated for their neuroprotective capabilities. They may help mitigate neuronal damage in conditions such as stroke or neurodegeneration by inhibiting oxidative stress pathways.

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of tetrahydroquinoline derivatives demonstrated significant AChE inhibitory activity. The synthesized compounds were tested in vitro, revealing promising results with IC50 values indicating effective inhibition .

Case Study 2: Anticancer Activity

Another study explored the anticancer effects of similar compounds through in vitro assays against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism by which 2-([1,1’-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting or modulating their activity. The biphenyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinoline moiety could interact with polar or charged regions of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

A key structural analog is 2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (), which introduces a methyl group at the N1 position of the tetrahydroquinolinone ring. This modification likely alters steric hindrance and metabolic stability.

Another analog, 2-((4H−1,2,4-triazol-3-yl)thio)-N-([1,1’-biphenyl]−4-yl)acetamide (MGH-CP9) (), replaces the tetrahydroquinolinone group with a triazole-thioether moiety. This substitution introduces sulfur-based hydrogen-bonding capabilities and increased polarity, which could enhance solubility but reduce blood-brain barrier penetration. MGH-CP9’s synthesis via nucleophilic substitution (chloroacetamide + triazole-thiol) contrasts with the parent compound’s amide coupling route .

Target-Specific Analogs

A VEGFR2-focused analog, (E)-N′-((4′-Chloro-[1,1′-Biphenyl]-4-Yl)Methylene)-2-((2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Oxy)Acetohydrazide (), incorporates a hydrazide linker and chloro-biphenyl group. Computational docking studies suggest this derivative binds more strongly to VEGFR2’s ATP-binding pocket due to the chloro substituent’s hydrophobic interactions. In vitro assays on glioblastoma models show IC₅₀ values <10 µM, indicating higher potency than the parent compound in angiogenesis inhibition .

Tabulated Comparison of Key Analogs

Compound Name Structural Difference Key Pharmacological Feature Reference
1-Methyl-tetrahydroquinolinone analog N1-methylation on tetrahydroquinolinone Enhanced metabolic stability
MGH-CP9 Triazole-thioether substitution Increased polarity, TEAD-YAP inhibition
(E)-4′-Chloro-biphenyl hydrazide analog Chloro-biphenyl + hydrazide linker VEGFR2 inhibition (IC₅₀ <10 µM)
Boronated analog (6.49) Dioxaborolan substituent Probable use in prodrug strategies

Research Findings and Limitations

  • Activity : The parent compound’s biphenyl group aligns with TEAD-YAP interaction motifs (as seen in MGH-CP9’s role in Hippo pathway modulation), but direct evidence for its anticancer efficacy is lacking .
  • Limitations : Structural analogs like the VEGFR2-targeted hydrazide () show superior target engagement but lack in vivo toxicity data. The parent compound’s unmodified structure may suffer from rapid hepatic clearance due to glucuronidation of the acetamide group.

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for the compound is C22H22N2OC_{22}H_{22}N_2O, and its structure features a biphenyl group linked to a tetrahydroquinoline moiety via an acetamide functional group. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on:

  • Anticancer Properties : In vitro studies have shown that derivatives of tetrahydroquinoline compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been identified as inhibitors of topoisomerase II, which plays a crucial role in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and subsequent cancer cell death .
  • Cytokine Modulation : The compound may inhibit the activation of NF-kB pathways that are often upregulated in inflammatory diseases .
  • Cell Cycle Arrest : Research indicates that compounds with similar structures can induce G2/M phase arrest in cancer cells, preventing their proliferation .

Anticancer Activity

A study conducted on derivatives of tetrahydroquinoline revealed that certain analogs exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa). The mechanism was primarily through the induction of apoptosis and G2/M phase cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BHeLa20G2/M phase arrest

Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of related biphenyl compounds against Gram-positive and Gram-negative bacteria. The results indicated moderate to high activity, particularly against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

In vivo studies demonstrated that the compound could reduce inflammation in animal models by decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

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